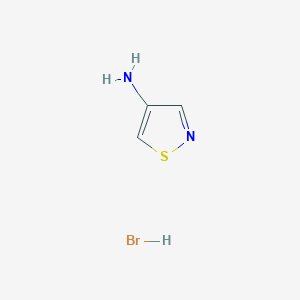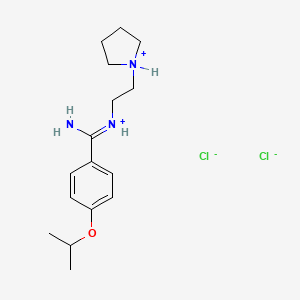
4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride is a synthetic organic compound with the molecular formula C16H25N3O·2HCl It is characterized by the presence of an isopropoxy group, a pyrrolidinyl group, and a benzamidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamidine Core: The benzamidine core can be synthesized by reacting benzylamine with an appropriate isocyanate under controlled conditions.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a suitable catalyst.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the benzamidine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl or isopropoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamide
- 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzylamine
- 4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzonitrile
Uniqueness
4-Isopropoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride is unique due to the presence of both the isopropoxy and pyrrolidinyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where these properties are advantageous.
特性
CAS番号 |
62979-96-8 |
|---|---|
分子式 |
C16H27Cl2N3O |
分子量 |
348.3 g/mol |
IUPAC名 |
[amino-(4-propan-2-yloxyphenyl)methylidene]-(2-pyrrolidin-1-ium-1-ylethyl)azanium;dichloride |
InChI |
InChI=1S/C16H25N3O.2ClH/c1-13(2)20-15-7-5-14(6-8-15)16(17)18-9-12-19-10-3-4-11-19;;/h5-8,13H,3-4,9-12H2,1-2H3,(H2,17,18);2*1H |
InChIキー |
WKWJGLUVRJQQEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(=[NH+]CC[NH+]2CCCC2)N.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


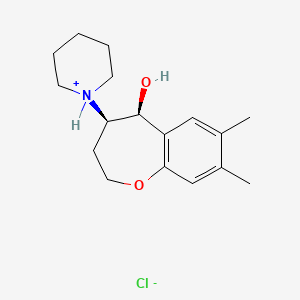

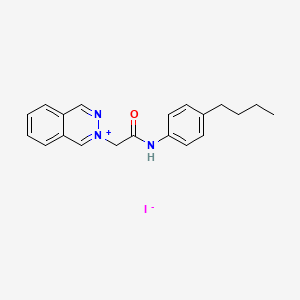
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt](/img/structure/B15344484.png)
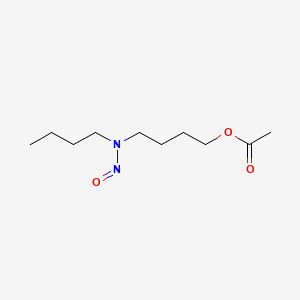
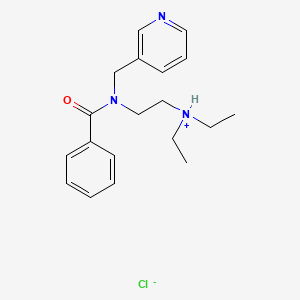
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)
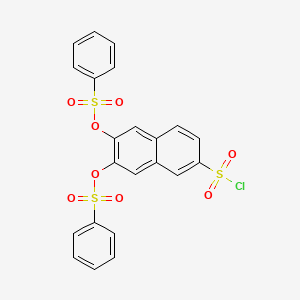
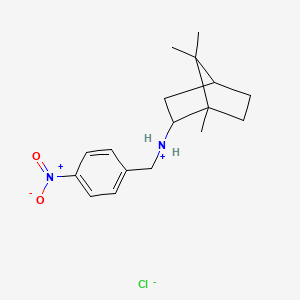

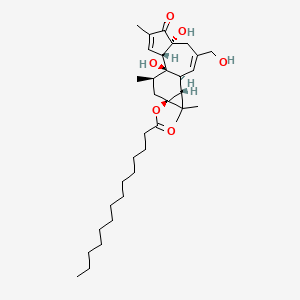
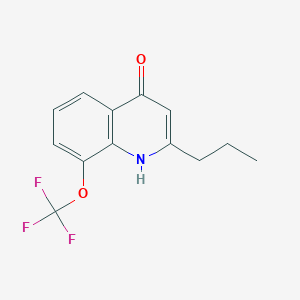
![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
